Unparalleled Selectivity for CCR9: Vercirnon Sodium vs. All Known Chemokine Receptors
Vercirnon sodium demonstrates exceptional selectivity for CCR9, with IC50 values >10 µM for all other chemokine receptors tested (CCR1-12 and CX3CR1-7), representing a >1,850-fold selectivity window over its primary target (IC50 = 5.4 nM) . In contrast, the closely related CCR9 antagonist CCX8037 shows measurable activity at CCR5 and CCR1 at concentrations as low as 10 µM [1]. This stark difference in selectivity profile is critical for experiments where off-target effects on other chemokine pathways could confound results.
| Evidence Dimension | Selectivity profile across chemokine receptor panel (CCR1-12, CX3CR1-7) |
|---|---|
| Target Compound Data | IC50 >10 µM for all receptors (no inhibition at 10 µM) |
| Comparator Or Baseline | CCX8037: Shows inhibition of CCR5 and CCR1 at 10 µM |
| Quantified Difference | >1,850-fold selectivity window vs. measurable off-target activity |
| Conditions | Calcium mobilization assays in Molt-4 cells and IL-2 cultured lymphocytes |
Why This Matters
This high selectivity ensures that experimental outcomes can be confidently attributed to CCR9 blockade, reducing the risk of data misinterpretation due to off-target effects.
- [1] Tubo NJ, Wurbel MA, Charvat TT, Schall TJ, et al. A Systemically-Administered Small Molecule Antagonist of CCR9 Acts as a Tissue-Selective Inhibitor of Lymphocyte Trafficking. PLoS ONE. 2012;7(11):e50498. DOI: 10.1371/journal.pone.0050498. View Source
